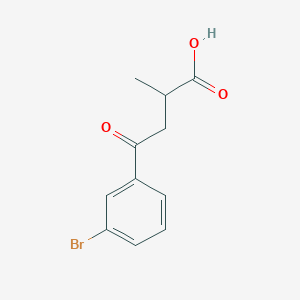

4-(3-Bromophenyl)-2-methyl-4-oxobutanoic acid

Vue d'ensemble

Description

4-(3-Bromophenyl)-2-methyl-4-oxobutanoic acid is an organic compound characterized by its bromophenyl group and a carboxylic acid functional group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

Friedel-Crafts Acylation: This method involves the acylation of 3-bromophenol with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Knoevenagel Condensation: This involves the condensation of 3-bromobenzaldehyde with methyl cyanoacetate in the presence of a base like piperidine.

Industrial Production Methods: In an industrial setting, the compound is typically produced using optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, converting the methyl group to a carboxylic acid.

Reduction: Reduction reactions can reduce the carboxylic acid group to an alcohol.

Substitution: Substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

Substitution: Nucleophiles such as sodium iodide (NaI) in acetone.

Major Products Formed:

Oxidation: 4-(3-Bromophenyl)-2-methyl-4-oxobutanoic acid can be further oxidized to this compound.

Reduction: The reduction product is 4-(3-bromophenyl)-2-methyl-4-hydroxybutanoic acid.

Substitution: The substitution product depends on the nucleophile used.

Applications De Recherche Scientifique

Biological Activities

Research indicates that 4-(3-Bromophenyl)-2-methyl-4-oxobutanoic acid exhibits potential therapeutic properties, particularly in the following areas:

Anti-inflammatory Properties

Compounds with similar structures have been shown to inhibit inflammatory pathways, suggesting that this compound may also possess anti-inflammatory effects. This property could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Neuroprotective Effects

The compound acts as an inhibitor of kynurenine-3-hydroxylase (KYN-3-OHase), an enzyme involved in the metabolic pathway of kynurenine, which is significant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Inhibition of this enzyme may lead to increased levels of neuroprotective metabolites, potentially aiding in the treatment of these disorders .

Antitumor Activity

Preliminary studies suggest that derivatives of similar structures may exhibit antitumor properties by interfering with cancer cell metabolism or signaling pathways. Further research is needed to establish the efficacy of this compound specifically.

Agricultural Applications

The compound has been explored for its potential use as a herbicide due to its structural similarity to phenoxyacetic acid derivatives, which are known for their herbicidal properties. Its application in agricultural chemistry could provide a new avenue for developing environmentally friendly herbicides.

Case Studies and Research Findings

Recent studies have focused on the interactions of this compound with biological systems. These studies are crucial for evaluating its safety and efficacy in therapeutic applications:

- Neurodegenerative Disease Models : Research involving animal models has shown promise in utilizing this compound as a neuroprotective agent by modulating kynurenine metabolism .

- In Vitro Studies : Laboratory studies have demonstrated its ability to inhibit specific enzymes related to inflammation and cancer progression.

Mécanisme D'action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact mechanism depends on the context in which the compound is used.

Comparaison Avec Des Composés Similaires

4-Bromophenylacetic Acid: Similar structure but lacks the keto group.

3-Bromophenylacetic Acid: Similar structure but with a different position of the bromine atom.

Uniqueness: 4-(3-Bromophenyl)-2-methyl-4-oxobutanoic acid is unique due to its combination of bromophenyl and keto groups, which confer distinct chemical properties and reactivity compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Activité Biologique

4-(3-Bromophenyl)-2-methyl-4-oxobutanoic acid is a compound that has attracted interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a butanoic acid backbone with a ketone group and a bromophenyl substituent, which may contribute to its reactivity and biological effects.

- Molecular Formula : CHBrO

- Molecular Weight : Approximately 271.11 g/mol

- Structure : The compound features a brominated phenyl group, a methyl group, and a ketone functional group, which are crucial for its biological activity.

The biological activity of this compound is thought to be mediated through its interaction with specific biological targets, such as enzymes involved in metabolic pathways. Notably, it may act as an inhibitor of kynurenine-3-hydroxylase (KYN-3-OHase), an enzyme implicated in neuroactive compound metabolism. This inhibition can potentially influence the production of neuroprotective agents, making it relevant for neurodegenerative diseases like Alzheimer's and Huntington's disease .

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit anti-inflammatory effects. These properties are essential for developing treatments for conditions characterized by chronic inflammation.

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties, which could be attributed to its ability to modulate enzyme activity involved in tumor growth and proliferation.

Inhibition of Kynurenine Pathway

A study highlighted the potential of this compound in inhibiting KYN-3-OHase, leading to decreased levels of neurotoxic metabolites. This suggests a protective role against neurodegenerative conditions .

Synthesis and Biological Evaluation

The synthesis of this compound typically involves multi-step organic synthesis techniques, allowing for modifications that enhance its biological activity. Various derivatives have been tested for their efficacy against cancer cell lines, showing promising results in vitro.

Data Table: Biological Activity Summary

| Activity Type | Mechanism | Potential Applications |

|---|---|---|

| Anti-inflammatory | Inhibition of pro-inflammatory enzymes | Treatment of chronic inflammatory diseases |

| Antitumor | Modulation of tumor growth pathways | Cancer therapy |

| Neuroprotective | Inhibition of KYN-3-OHase | Treatment of neurodegenerative diseases |

Propriétés

IUPAC Name |

4-(3-bromophenyl)-2-methyl-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO3/c1-7(11(14)15)5-10(13)8-3-2-4-9(12)6-8/h2-4,6-7H,5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDMLMHSWGFMFHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C1=CC(=CC=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.